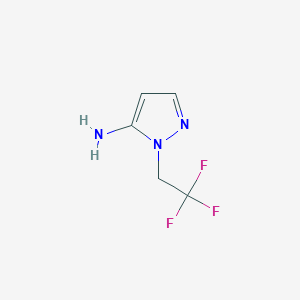

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOALQBFRPTQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine chemical properties

The following technical guide provides an in-depth analysis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine , a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates.

Chemical Class: Fluorinated N-Heterocycles | Application: Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

This compound is a bifunctional pyrazole scaffold characterized by the presence of a primary amine at the C5 position and a trifluoroethyl group at the N1 position. This compound serves as a critical bioisostere for standard N-methyl or N-ethyl aminopyrazoles. The introduction of the trifluoroethyl motif imparts unique physicochemical properties—specifically reduced basicity and enhanced metabolic stability —making it a high-value intermediate for optimizing the pharmacokinetic (PK) profiles of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Identification Data

| Parameter | Detail |

| CAS Number | 2197061-99-5 (Hydrochloride salt often cited) |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 165.12 g/mol |

| SMILES | NC1=CC=NN1CC(F)(F)F |

| Appearance | Off-white to pale yellow solid (typically supplied as HCl salt) |

The "Fluorine Effect": Structural Implications

The 2,2,2-trifluoroethyl group exerts a profound electronic influence on the pyrazole ring compared to non-fluorinated alkyl analogs.

-

Basicity Modulation: The strong electron-withdrawing inductive effect (-I) of the CF

group pulls electron density away from the N1 nitrogen. This effect propagates through the ring, significantly lowering the pK-

Expert Insight: While standard 1-alkyl-5-aminopyrazoles are moderately nucleophilic, this fluorinated variant requires stronger electrophiles or harsher conditions for N-functionalization.

-

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the N-alkyl chain resistant to oxidative dealkylation by Cytochrome P450 enzymes, a common clearance pathway for N-ethyl groups.

Synthetic Methodology

The synthesis of this compound typically follows a regiospecific cyclocondensation strategy. The most robust industrial route involves the reaction of a substituted hydrazine with a C3-synthon equivalent.

Primary Synthetic Route: The Hydrazine-Nitrile Condensation

This protocol ensures high regioselectivity for the 5-amino isomer over the 3-amino isomer.

Reagents:

-

2,2,2-Trifluoroethylhydrazine (Nucleophile)

-

2-Chloroacrylonitrile (or 2,3-Dichloropropionitrile as a masked equivalent)

Mechanism:

-

Michael Addition: The terminal nitrogen of the hydrazine attacks the

-carbon of the nitrile. -

Cyclization: Intramolecular attack of the secondary hydrazine nitrogen onto the nitrile carbon.

-

Aromatization: Tautomerization drives the formation of the aromatic pyrazole system.

Visualization of Synthesis Pathway

Figure 1: Regioselective synthesis of the target aminopyrazole via hydrazine condensation.

Reactivity & Functionalization

This scaffold presents three distinct sites for chemical modification, each with specific reactivity rules governed by the fluorinated tail.[1]

Reactivity Map

-

N-Amine (C5-NH

): The primary handle for building fused ring systems.-

Reaction: Condensation with 1,3-dielectrophiles (e.g., 1,3-diketones,

-keto esters). -

Product:Pyrazolo[1,5-a]pyrimidines .[2] This is the most common application in drug discovery (e.g., for kinase inhibitors).

-

-

C4-Position: The nucleophilic "enamine-like" carbon.

-

Reaction: Electrophilic Aromatic Substitution (EAS).

-

Reagents: NIS (Iodination), NCS (Chlorination), or Vilsmeier-Haack reagents (Formylation).

-

Note: The EWG nature of the trifluoroethyl group deactivates the ring slightly, requiring longer reaction times than non-fluorinated pyrazoles.

-

-

N2-Nitrogen: The pyridine-like nitrogen.

-

Reaction: Metal coordination or H-bond acceptor.

-

Note: Basicity is severely attenuated; protonation occurs only under strongly acidic conditions.

-

Experimental Workflow: Pyrazolo[1,5-a]pyrimidine Formation

A self-validating protocol for fusing a pyrimidine ring.

-

Setup: Dissolve 1 eq. of this compound in glacial acetic acid.

-

Addition: Add 1.1 eq. of 1,3-diketone (e.g., acetylacetone).

-

Reflux: Heat to 100°C for 2-4 hours. Monitor via TLC (disappearance of amine spot).

-

Workup: Cool to room temperature. The product often precipitates. If not, dilute with water and filter.

-

Validation: NMR should show loss of the broad NH

singlet (approx. 5.5 ppm) and appearance of a new aromatic proton for the pyrimidine ring.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways for library generation.

Medicinal Chemistry Applications

Bioisosterism & Pharmacokinetics

In drug design, replacing an N-ethyl group with N-(2,2,2-trifluoroethyl) is a strategic modification:

-

Lipophilicity (LogD): The CF

group increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration. -

Conformation: The bulkier CF

group can restrict rotation, locking the molecule into a bioactive conformation. -

Case Study Context: This moiety is frequently observed in patent literature for LRRK2 inhibitors (Parkinson's disease) and p38 MAP kinase inhibitors (Inflammation), where the pyrazole acts as the hinge-binding motif.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic in salt form.

References

-

Synthesis of 5-Aminopyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Reactivity of Aminopyrazoles: Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry.

-

Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: Dickson, H. D., et al. (2019). Discovery of aminopyrazoles as LRRK2 inhibitors. Journal of Medicinal Chemistry.

-

Safety Data: PubChem Compound Summary for this compound.

Sources

- 1. Buy 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine [smolecule.com]

- 2. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Profile of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

This guide provides a comprehensive technical overview of the solubility profile of the novel heterocyclic compound, 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine. As researchers, scientists, and drug development professionals, understanding the solubility of a potential drug candidate is a critical early step in the development pipeline.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, formulation difficulties, and unreliable in vitro assay results.[3][4] This document will delve into the theoretical considerations, physicochemical properties, and detailed experimental protocols for accurately characterizing the solubility of this pyrazole derivative.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these, aqueous solubility is a paramount parameter that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] A drug must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[3] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a crucial step in de-risking its development and predicting its in vivo performance.

The 5-aminopyrazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The introduction of a trifluoroethyl group at the N1 position is a strategic chemical modification intended to modulate the compound's properties. The high electronegativity of fluorine atoms can influence the molecule's pKa, lipophilicity (logP), and metabolic stability. Specifically, the trifluoroethyl group is known to enhance lipophilicity, which can have a significant impact on solubility.[8]

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to meticulously characterize the solubility of this compound.

Physicochemical Properties: Predicting Solubility Behavior

While direct experimental measurement is the gold standard, an initial in silico or calculated assessment of a compound's physicochemical properties can provide valuable insights into its expected solubility.

| Property | Predicted/Calculated Value | Implication for Solubility |

| Molecular Weight | 167.12 g/mol | Relatively low molecular weight is generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic. The trifluoroethyl group increases lipophilicity compared to a simple alkyl substituent. A higher logP often correlates with lower aqueous solubility.[3] | The compound is expected to have limited aqueous solubility. |

| pKa (Ionization Constant) | The pyrazole amine group is basic. The exact pKa is not readily available but is crucial for understanding pH-dependent solubility. | As a weak base, the compound's solubility is expected to increase in acidic conditions where the amine group is protonated. |

| Melting Point | Not available. A high melting point can indicate strong crystal lattice energy, which can negatively impact solubility. | Experimental determination is recommended. |

| Calculated Water Solubility (for analogue) | The log10 of water solubility for the simpler analogue, 1-methyl-5-aminopyrazole, is calculated to be -2.16 mol/L.[9] | This suggests that the target compound, with a more lipophilic trifluoroethyl group, will likely have even lower aqueous solubility. |

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach to solubility determination is recommended, employing both kinetic and thermodynamic methods to gain a comprehensive understanding of the compound's behavior under various conditions.[4][10]

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage discovery, providing a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[11][12] This is typically achieved by introducing a concentrated DMSO stock of the compound into an aqueous buffer.[4][11]

Caption: Workflow for the kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Assay Plate Preparation: In a separate 96-well clear bottom plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the corresponding wells of the assay plate containing the aqueous buffer. The final DMSO concentration should be kept low (ideally ≤1%) to minimize its co-solvent effect.

-

Incubation: Shake the assay plate at room temperature for a defined period, typically 1 to 2 hours.[13]

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[1][14]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.

Causality Behind Experimental Choices:

-

DMSO as a solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it suitable for creating high-concentration stock solutions.[4]

-

Low final DMSO concentration: High concentrations of DMSO can act as a co-solvent, artificially inflating the measured solubility.

-

Nephelometry: This technique is highly sensitive to the presence of sub-micrometer particles, providing a precise determination of the onset of precipitation.[1][14]

Thermodynamic (Equilibrium) Solubility Assay

The thermodynamic solubility assay measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility determination.[4][15] This method is more time and resource-intensive but provides a more accurate representation of a compound's solubility.

Caption: Workflow for the thermodynamic solubility assay.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., pH 1.2, 6.8, and 7.4 to simulate different physiological conditions).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[10][13]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][15]

-

Data Analysis: The measured concentration of the compound in the supernatant represents the thermodynamic solubility in that specific buffer.

Self-Validating System and Trustworthiness:

-

Use of excess solid: This ensures that the solution is truly saturated at equilibrium.

-

Extended incubation with agitation: This allows the system to reach a state of dynamic equilibrium between the dissolved and solid phases.[10]

-

Confirmation of solid form: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to ensure that no polymorphic transformation or degradation has occurred during the experiment.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility Profile of this compound

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | [Experimental Data] | [Experimental Data] |

| Thermodynamic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Experimental Data] | [Experimental Data] |

| Thermodynamic | Phosphate Buffer | 6.8 | 37 | [Experimental Data] | [Experimental Data] |

| Thermodynamic | Phosphate Buffer | 7.4 | 37 | [Experimental Data] | [Experimental Data] |

Interpretation of Expected Results:

-

pH-Dependent Solubility: Due to the basic amine group, the solubility of this compound is expected to be significantly higher in the acidic environment of the SGF (pH 1.2) compared to the neutral pH of the phosphate buffers.

-

Kinetic vs. Thermodynamic Solubility: The kinetic solubility value may be higher than the thermodynamic solubility, as the former represents a supersaturated state that has not yet reached equilibrium.

-

Implications for Oral Bioavailability: Low solubility at intestinal pH (6.8) could be a limiting factor for oral absorption.

Conclusion and Future Directions

This guide has outlined the critical importance of characterizing the solubility of this compound and has provided detailed, field-proven protocols for its experimental determination. A comprehensive understanding of its solubility profile across a physiologically relevant pH range is essential for making informed decisions in the drug development process.

Future work should focus on exploring solubility enhancement strategies if the intrinsic solubility is found to be a limiting factor. Techniques such as salt formation (by targeting the basic amine), co-solvency, and formulation with cyclodextrins or other excipients could be investigated to improve the dissolution and ultimately the bioavailability of this promising compound.[3]

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(11), 9499-9529. Retrieved from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

- Google Patents. (n.d.). WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.

-

ResearchGate. (2025, August 9). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

-

Al-Issa, S. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5821. Retrieved from [Link]

-

Aggarwal, N., & Kumar, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 10, 2336-2362. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. enamine.net [enamine.net]

- 14. rheolution.com [rheolution.com]

- 15. evotec.com [evotec.com]

Precision Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

This guide details the precision synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS: 899899-13-9), a critical fluorinated heterocyclic building block used in the development of kinase inhibitors (e.g., p38 MAPK, Bruton’s tyrosine kinase) and advanced agrochemicals.

Executive Summary & Strategic Value

The introduction of a 2,2,2-trifluoroethyl moiety onto a pyrazole core significantly alters the physicochemical profile of the scaffold. The strong electron-withdrawing nature of the trifluoromethyl group (

This guide moves beyond generic protocols, focusing on the regioselective cyclocondensation of 2,2,2-trifluoroethylhydrazine with 3-ethoxyacrylonitrile. The primary challenge in this synthesis is controlling the regiochemistry to favor the 5-amino isomer over the 3-amino isomer, a process dictated by the nucleophilicity differential between the hydrazine nitrogens.

Retrosynthetic Analysis

To synthesize the target efficiently, we disconnect the pyrazole ring at the N1-C5 and N2-C3 bonds.

-

Target Molecule: this compound.[1]

-

Primary Disconnection: Cyclocondensation.

-

Key Precursors:

-

Hydrazine Component: 2,2,2-Trifluoroethylhydrazine (often supplied as 70% aqueous solution or HCl salt).

-

Electrophile Component: 3-Ethoxyacrylonitrile (acting as a masked malondialdehyde equivalent).

-

Strategic Logic:

The reaction relies on the Michael-type addition of the hydrazine to the vinyl ether, followed by an intramolecular nucleophilic attack on the nitrile. The electron-deficient nature of the trifluoroethyl group deactivates the internal nitrogen (

Detailed Reaction Mechanism

The formation of the 5-aminopyrazole core proceeds via a stepwise addition-elimination-cyclization sequence.

Mechanistic Steps:

-

Nucleophilic Initiation: The terminal amino group (

) of 2,2,2-trifluoroethylhydrazine is the most nucleophilic site. It attacks the -

Elimination: Ethanol is eliminated, forming an intermediate hydrazino-acrylonitrile .

-

Regioselective Cyclization: The internal nitrogen (bearing the

group) attacks the electrophilic nitrile carbon. Note: Although this nitrogen is electron-deficient, the intramolecular proximity (entropy) drives this step. -

Tautomerization: The resulting imine intermediate tautomerizes to the aromatic 5-aminopyrazole.

Visualization (DOT Diagram)

Caption: Step-wise mechanistic pathway for the regioselective synthesis of the 5-aminopyrazole core.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2,2,2-Trifluoroethylhydrazine (70% aq) | 114.07 | 1.0 | Nucleophile |

| 3-Ethoxyacrylonitrile | 97.12 | 1.05 | Electrophile |

| Ethanol (Absolute) | 46.07 | Solvent | Medium |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 | Base/Catalyst |

| Water/Brine | - | Workup | Purification |

Step-by-Step Methodology

Phase 1: Preparation of the Hydrazone Intermediate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or Ar). -

Solvation: Charge the flask with Ethanol (50 mL) and 2,2,2-Trifluoroethylhydrazine (11.4 g, 100 mmol).

-

Critical Note: If using the HCl salt of the hydrazine, pre-treat with 1.0 equiv of NaOEt in ethanol for 30 mins and filter off the NaCl precipitate before proceeding.

-

-

Addition: Cool the solution to 0°C using an ice bath. Add 3-Ethoxyacrylonitrile (10.2 g, 105 mmol) dropwise over 15 minutes.

-

Observation: The solution may turn slightly yellow. The dropwise addition prevents exotherm-induced decomposition.

-

Phase 2: Cyclization[2]

-

Heating: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of the hydrazine starting material and formation of a new spot (

).

-

Phase 3: Isolation & Purification

-

Concentration: Remove the solvent under reduced pressure (rotary evaporator) to yield a crude oily residue.

-

Workup: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate. -

Crystallization: The crude product often solidifies upon standing. Recrystallize from a mixture of Ethanol/Heptane (1:5) or triturated with cold diethyl ether to yield the pure amine.

-

Expected Yield: 65–75%

-

Appearance: Off-white to pale yellow solid.

-

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized material, compare your data against these standard parameters.

-

1H NMR (400 MHz, DMSO-d6):

- 7.25 (d, J = 2.0 Hz, 1H, C3-H )

-

5.40 (s, 2H, NH2 , exchangeable with

- 5.28 (d, J = 2.0 Hz, 1H, C4-H )

- 4.75 (q, J = 9.0 Hz, 2H, CH2-CF3 )

-

Key Diagnostic: The quartet at 4.75 ppm confirms the N-alkylation with the trifluoroethyl group. The coupling constant (

) is characteristic.

-

13C NMR:

-

Expected signals for the pyrazole carbons (

139 ppm, 90 ppm) and the quartet for the

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (<40%) | Incomplete cyclization due to deactivated internal Nitrogen. | Increase reaction time or use a stronger base (e.g., |

| Regioisomer Contamination | Formation of 3-amino isomer. | Ensure the reaction is initiated at 0°C. The kinetic product favors the attack of the terminal |

| Dark/Tarred Product | Oxidation of the amine. | Perform all steps under an inert atmosphere ( |

References

-

Regioselective Synthesis of 5-Aminopyrazoles

- Source: Fustero, S., et al. "Regioselective Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry, 2008.

- Relevance: Establishes the core mechanism for hydrazine/nitrile condens

-

Synthesis of Trifluoroethyl-substituted Pyrazoles

- Source: Patent WO2019097306A2. "Synthesis of 5-amino-1-(substituted)-pyrazoles."

- Relevance: Provides industrial context for similar fluorin

-

General Methods for 1-Alkyl-5-aminopyrazoles

-

Source:Organic Syntheses, Coll.[3] Vol. 5, p. 39.

- Relevance: Foundational protocols for handling hydrazine condens

-

-

Medicinal Chemistry Applications

- Source: Aggarwal, R., et al. "5-Aminopyrazoles: A Review.

- Relevance: Validates the utility of the scaffold in drug discovery.

Sources

Technical Whitepaper: Stability Profiling & Degradation Kinetics of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Executive Summary & Molecular Architecture

This technical guide details the stability profile of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS: 899899-13-9), a critical building block in the synthesis of modern agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical kinase inhibitors.

The stability of this molecule is governed by the electronic interplay between the electron-withdrawing trifluoroethyl (

Physicochemical Context[1][2][3]

-

Molecular Formula:

-

Molecular Weight: 165.12 g/mol [1]

-

Electronic Effect: The

-trifluoroethyl group exerts a strong inductive effect (

Stress Testing Framework (ICH Q1A Aligned)

To establish a comprehensive stability profile, we utilize a forced degradation approach aligned with ICH Q1A(R2) guidelines. The goal is not merely to degrade the compound, but to achieve 5–20% degradation to identify "likely" impurities.

Stress Conditions Matrix

| Stress Type | Condition | Duration | Target Mechanism |

| Hydrolytic (Acid) | 0.1 N HCl, Reflux | 24 Hours | Deamination / Ring Opening (Unlikely) |

| Hydrolytic (Base) | 0.1 N NaOH, Reflux | 24 Hours | Trifluoroethyl elimination |

| Oxidative | 3% | 4–6 Hours | N-oxidation, Azo-dimerization |

| Thermal | 60°C (Solid State) | 7 Days | Polymorphic change, sublimation |

| Photolytic | 1.2 million lux hours | ~5 Days | Radical formation, color change |

Expert Insight: The trifluoroethyl group is generally resistant to hydrolysis. However, under strong basic conditions (pH > 12) and high heat, trace elimination of HF to form a vinyl species is theoretically possible, though rare. The primary risk is the oxidation of the amine to nitroso or nitro species.

Analytical Method Development

Accurate quantification requires a Reverse-Phase HPLC (RP-HPLC) method capable of separating the polar amine from potential non-polar dimers.

Chromatographic Conditions

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Detection: UV at 240 nm (Pyrazole

transition). -

Column Temp: 30°C.

Gradient Profile

The gradient is designed to retain the polar parent compound while eluting lipophilic oxidation products.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |

| 15.0 | 10 | 90 | Ramp to elute dimers |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

Degradation Pathways & Visualization

Understanding the causality of degradation is essential for stabilization. The primary pathway for 5-aminopyrazoles involves the oxidation of the amine group.

Mechanistic Pathway

-

Oxidative Attack: Peroxides or UV light generate radical species at the exocyclic nitrogen.

-

Intermediate Formation: Formation of hydroxylamine or nitroso intermediates.

-

Coupling: Two radical species couple to form an azo-dimer (colored impurity, often turning the white powder yellow/orange).

Workflow Visualization (DOT)

Figure 1: Standardized Forced Degradation Workflow for Aminopyrazoles.

Degradation Mechanism Diagram

Figure 2: Postulated degradation pathway focusing on oxidative sensitivity of the amine.

Protocol for Self-Validation

To ensure trustworthiness, the experimental setup must be self-validating. Use the Mass Balance Check :

-

Preparation: Prepare a standard solution of the parent compound (un-stressed).

-

Quantification: Measure the Area Under Curve (AUC) of the parent peak.

-

Calculation: For every stress sample:

-

Acceptance: A mass balance between 95%–105% confirms that no volatile degradation products were lost and the method detects all significant degradants.

Storage & Handling Recommendations

Based on the oxidative instability of the 5-amino group:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Container: Amber glass vials to prevent photolytic radical generation.

-

Solution Stability: Solutions in DMSO or Methanol should be used within 24 hours. If yellowing occurs, verify purity via HPLC, as this indicates azo-dimer formation.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11317805, this compound. [Link]

-

Fadda, A. A., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazole derivatives. Journal of Saudi Chemical Society. (Demonstrates general reactivity of aminopyrazoles). [Link]

-

Bayer CropScience. (2014). Process for the preparation of 5-fluoro-1H-pyrazoles.[5][6] WO2014012975A1.[5] (Provides context on the synthesis and handling of trifluoroethyl pyrazole intermediates).

Sources

- 1. 899899-13-9|this compound|BLDpharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. ijcpa.in [ijcpa.in]

- 4. ajrconline.org [ajrconline.org]

- 5. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Leveraging 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine in Lead Optimization

Part 1: Executive Summary & Strategic Value

In the landscape of modern kinase inhibitor design, the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine scaffold represents a high-value bioisostere of the traditional N-ethyl or N-methyl pyrazole. While alkyl pyrazoles are ubiquitous in drugs like Celecoxib or Ruxolitinib, the introduction of the trifluoroethyl group offers three distinct medicinal chemistry advantages:

-

Metabolic Blocking: The terminal

group effectively blocks metabolic dealkylation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance liability for N-ethyl groups. -

Electronic Modulation: The strong electron-withdrawing nature of the trifluoroethyl group (

) reduces the electron density of the pyrazole ring. This lowers the -

Lipophilicity Tuning: It provides a moderate increase in lipophilicity (

) while maintaining a specific dipole orientation, often improving membrane permeability without the solubility penalty of longer alkyl chains.

This guide provides a validated protocol for the regioselective synthesis of this building block and detailed instructions for its subsequent functionalization, addressing the specific reactivity challenges posed by the fluorinated substituent.

Part 2: Chemical Profile & Properties[1]

| Property | Data / Value | Implication for Drug Design |

| Molecular Formula | Compact scaffold, Fragment-based drug discovery (FBDD) friendly. | |

| Molecular Weight | 179.12 g/mol | Low MW allows significant room for elaboration. |

| Regiochemistry | 1-substituted-5-amine | Critical for correct vector alignment in the ATP-binding pocket. |

| Electronic Effect | Electron Deficient | The 5- |

| Solubility | Moderate (DMSO, MeOH) | Compatible with standard organic synthesis and biological assays. |

Part 3: Protocol 1 — Regioselective Synthesis

Objective: Synthesize this compound with >95% regioselectivity, avoiding the formation of the 3-amine isomer.

Mechanism & Causality: The reaction relies on the condensation of 2,2,2-trifluoroethylhydrazine with 3-ethoxyacrylonitrile .

-

Step 1 (Nucleophilic Attack): The unsubstituted terminal nitrogen (

) of the hydrazine is more nucleophilic than the substituted nitrogen ( -

Step 2 (Displacement): The

attacks the electrophilic -

Step 3 (Cyclization): The internal nitrogen attacks the nitrile carbon to close the ring, yielding the 5-amino isomer exclusively.

Materials

-

Reagent A: 3-Ethoxyacrylonitrile (CAS: 61310-53-0) - 1.0 equiv.[1]

-

Reagent B: (2,2,2-Trifluoroethyl)hydrazine hydrochloride (CAS: 1081515-82-3) - 1.1 equiv.

-

Base: Triethylamine (

) or Sodium Ethoxide ( -

Solvent: Ethanol (Absolute).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (2,2,2-trifluoroethyl)hydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL).

-

Neutralization: Add Triethylamine (12 mmol) dropwise at

to free the hydrazine base. Stir for 15 minutes. -

Addition: Add 3-Ethoxyacrylonitrile (10 mmol) dropwise. The solution may turn slightly yellow.

-

Reflux: Heat the reaction mixture to reflux (

) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting nitrile should be consumed. -

Work-up:

-

Cool to room temperature.[2]

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (

, gradient 0-5% MeOH in DCM).-

Note: The product often crystallizes upon standing or trituration with cold ether.

-

QC Criteria (Self-Validation)

-

1H NMR (DMSO-d6): Look for the pyrazole protons. The C4-H usually appears as a doublet or broad singlet around

5.2–5.5 ppm. The -

Regioisomer Check: The 3-amine isomer would show different shifts.[2] A NOESY experiment showing correlation between the

group and the C5-H (or lack thereof for the 5-amine where the amine is adjacent) can confirm structure, but the synthesis route heavily favors the 5-amine.

Part 4: Protocol 2 — Functionalization (Amide Coupling)

Challenge: The electron-withdrawing

Solution: Use high-activity coupling reagents (HATU) or Acid Chlorides.

Experimental Workflow

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes to form the activated ester.

-

Coupling: Add This compound (1.0 equiv).

-

Conditions: Stir at

for 12 hours.-

Insight: Room temperature reaction may be incomplete. Gentle heating overcomes the reduced nucleophilicity.

-

-

Validation: Monitor for the disappearance of the amine (MW 179) and formation of the amide product by LCMS.

Part 5: Application Logic & Visualization

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the mechanistic logic ensuring the formation of the 5-amino isomer over the 3-amino isomer.

Caption: Mechanistic pathway highlighting the regioselective formation of the 5-amino isomer driven by the nucleophilicity differential of the hydrazine nitrogens.

Diagram 2: SAR & Lead Optimization Logic

How to use this scaffold in a drug discovery campaign (e.g., BTK or JAK inhibitors).

Caption: Structural Activity Relationship (SAR) map demonstrating how the trifluoroethyl-pyrazole scaffold influences metabolic stability and target selectivity.

Part 6: References

-

Regioselective Synthesis of Pyrazoles:

-

Fluorinated Alcohols in Synthesis:

-

Title: Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents.

-

Source: Journal of Organic Chemistry (2008).

-

URL:[Link]

-

Context: Supports the use of fluorinated environments to enhance regiocontrol.

-

-

Medicinal Chemistry of Pyrazoles:

-

Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

-

Source: International Journal of Molecular Sciences (2023).

-

URL:[Link]

-

Context: Comprehensive review of 5-aminopyrazole applications in kinase inhibition (BTK, p38 MAPK).

-

-

Precursor Reactivity:

Sources

Application Notes & Protocols: The Strategic Deployment of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine in Modern Medicinal Chemistry

Preamble: The Strategic Imperative of Fluorination and Privileged Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms and the utilization of "privileged scaffolds" are cornerstone strategies for optimizing molecular properties. The pyrazole nucleus is one such scaffold, recognized for its metabolic stability and its versatile role in forming key interactions with biological targets.[1][2] Numerous approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, feature this heterocyclic core, underscoring its pharmacological value.[1][3]

Concurrently, the introduction of trifluoromethyl (CF₃) or related fluoroalkyl groups has become a critical tool for medicinal chemists.[4] The trifluoroethyl group (–CH₂CF₃), in particular, offers a unique combination of properties. Its strong C-F bonds enhance metabolic stability by shielding adjacent positions from enzymatic degradation, while its high electronegativity and lipophilicity can profoundly modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.[5][6]

This guide focuses on 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine , a building block that synergistically combines the benefits of the pyrazole core with the strategic advantages of a trifluoroethyl substituent. We will explore its synthesis, its pivotal role in constructing advanced intermediates, and its application in the development of targeted therapeutics, particularly protein kinase inhibitors.

Section 1: The Building Block - Synthesis & Strategic Value

The title compound serves as a versatile starting material, primarily due to the synthetic accessibility of its primary amine handle. This amine group is a key functionalization point for building molecular complexity, typically through amide bond formation or cross-coupling reactions.

A common and efficient synthesis of this compound proceeds via a two-step sequence starting from commercially available reagents. The causality behind this protocol is rooted in classic heterocyclic chemistry principles: the condensation of a hydrazine derivative with a β-ketonitrile to form the pyrazole ring.

Workflow for the Synthesis of this compound:

Sources

Application Note: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine as a Pharmacophore

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, pharmacological utility, and quality control of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine , a privileged scaffold in modern drug design.

Abstract

This compound is a specialized heterocyclic building block increasingly utilized in oncology (kinase inhibitors) and agrochemistry (GABA-gated chloride channel antagonists). This moiety offers a dual advantage: the pyrazol-5-amine core functions as a robust hydrogen-bond donor/acceptor system for active site binding, while the N-trifluoroethyl group acts as a bioisostere for ethyl/methyl groups, significantly enhancing metabolic stability by blocking cytochrome P450-mediated

Pharmacological Rationale & Design Logic

The "Fluorine Effect" in Medicinal Chemistry

The substitution of a standard

-

Metabolic Blockade: The C–F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the

group deactivate the adjacent methylene protons ( -

pKa Modulation: The strong electron-withdrawing effect (

) reduces the basicity of the pyrazole nitrogens, altering the hydrogen bond donor capability of the 5-amino group ( -

Lipophilicity: The

group increases lipophilicity (

Structural Role in Drug Targets

In kinase inhibitors, the 5-aminopyrazole motif often serves as a hinge binder . The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the pyrazole N2 acts as a hydrogen bond acceptor to the backbone amide nitrogen.

Figure 1: Mechanistic role of the pharmacophore in binding and stability.

Validated Synthesis Protocol

Objective: Synthesis of this compound from 2,2,2-trifluoroethylhydrazine and 3-ethoxyacrylonitrile.

Reaction Scheme

The synthesis relies on the regioselective condensation of a hydrazine with a

Figure 2: Synthetic workflow for the target pharmacophore.[1][2]

Materials

-

Reagent A: 2,2,2-Trifluoroethylhydrazine (70% in water or HCl salt).

-

Reagent B: 3-Ethoxyacrylonitrile (CAS: 61310-53-0) or 3-(Dimethylamino)acrylonitrile.

-

Solvent: Ethanol (Absolute).

-

Base: Triethylamine (Et3N) or Sodium Ethoxide (if using HCl salt).

Step-by-Step Procedure

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2,2-trifluoroethylhydrazine hydrochloride (10.0 mmol, 1.50 g) in Ethanol (30 mL).

-

Neutralization : Add Triethylamine (11.0 mmol, 1.53 mL) dropwise at 0°C to free the hydrazine base. Stir for 15 minutes.

-

Addition : Add 3-ethoxyacrylonitrile (10.0 mmol, 0.97 g) slowly to the solution.

-

Reaction : Heat the mixture to reflux (78°C) and maintain stirring for 4–6 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LCMS.

-

Work-up :

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification : Purify the crude residue via flash column chromatography (SiO2, Gradient: 0-60% Ethyl Acetate in Hexanes). The product typically elutes as a pale yellow solid or oil.

Quality Control (QC) Specifications

| Test | Acceptance Criteria | Expected Result |

| Appearance | Visual Inspection | Off-white to pale yellow solid |

| LCMS | Purity > 95% | [M+H]+ = 180.1 |

| 1H NMR | Structure Confirmation | |

| 19F NMR | Fluorine Content |

Application Data: Metabolic Stability

The following data illustrates the superior stability of the trifluoroethyl analog compared to the non-fluorinated ethyl analog when incubated with human liver microsomes (HLM).

Table 1: Comparative Microsomal Stability (Human Liver Microsomes)

| Compound ID | R-Group | Intrinsic Clearance ( | Metabolic Soft Spot | |

| Analog A | High (> 50 | < 15 | ||

| Target | Low (< 10 | > 120 | Blocked (C-F bond protection) |

Interpretation: The introduction of the trifluoroethyl group effectively shuts down the metabolic liability at the

References

-

General Synthesis of 5-Aminopyrazoles

-

Metabolic Stability of Fluorinated Groups

-

Agrochemical Applications (GABA Antagonists)

-

Source: Bioorganic & Medicinal Chemistry Letters (2014).[6]

- Title: Synthesis and biological activity of novel pyrazole derivatives containing a trifluoroethyl group.

- Context: Describes the use of the TFE-pyrazole scaffold in fluxametamide-like compounds. (Search query: "fluxametamide structure pyrazole").

-

-

Kinase Inhibitor Design

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine in Modern Drug Discovery: Applications and Protocols

Introduction: The Pyrazole Scaffold and the Advantage of Trifluoroethylation

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the diverse array of substituted pyrazoles, 5-aminopyrazoles are particularly valuable as synthetic intermediates for the construction of more complex molecular architectures.[2]

This application note focuses on a specific and highly strategic building block: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine . The incorporation of a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring is a deliberate design element that imparts several advantageous properties to potential drug candidates. The trifluoromethyl group is a well-established bioisostere for ethyl or ethoxy groups and is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the parent molecule.[3][4] These modifications can lead to improved pharmacokinetic profiles, enhanced target engagement, and ultimately, more effective and safer therapeutics.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 899899-13-9 | [2] |

| Molecular Formula | C₅H₆F₃N₃ | [2] |

| Molecular Weight | 165.12 g/mol | [2] |

| Appearance | Typically an off-white to yellow solid | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Safety and Handling:

While a specific safety data sheet for this compound is not publicly available, general precautions for handling heterocyclic amines should be observed.[7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Core Applications in Medicinal Chemistry

This compound is a versatile precursor for the synthesis of a diverse range of bioactive molecules. Its primary utility lies in its nucleophilic amino group, which can readily participate in various bond-forming reactions. Two of the most critical applications are amide bond formation and palladium-catalyzed cross-coupling reactions .

Diagram: Synthetic Utility of this compound```dot

Caption: Step-wise workflow for amide synthesis.

Step-by-Step Methodology:

-

Acid Chloride Formation (Representative Procedure):

-

To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

-

Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is typically used immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C under a nitrogen atmosphere.

-

In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

-

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl or heteroaryl halides. [8][9]This protocol provides a general procedure for the N-arylation of this compound, a key transformation for accessing a wide range of medicinally relevant scaffolds. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging couplings. [10] Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the reaction.

Step-by-Step Methodology:

-

Reaction Setup:

-

To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or SPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M).

-

-

Reaction Execution:

-

Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the coupling partners.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Wash the celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl pyrazole product.

-

Conclusion

This compound is a highly valuable and strategic building block for modern drug discovery and development. The presence of the trifluoroethyl group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds. The protocols detailed in this application note for amide bond formation and Buchwald-Hartwig amination provide reliable and robust methods for the incorporation of this versatile scaffold into a wide array of complex molecules. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly important role in the design of the next generation of medicines.

References

-

Hoffman Fine Chemicals. (n.d.). Ethyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Zhou, M.-X., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y.-F. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5829-5855. [Link]

-

Kim, D., Naito, M., & Tsuru, T. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4725. [Link]

-

Singh, R. P., Umamaheswari, V., & Singh, A. K. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Iranian Chemical Society, 12(10), 1845-1852. [Link]

-

Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 896-899. [Link]

-

Ferreira, R. J., Ferreira, C., & Gonçalves, M. S. T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 933. [Link]

-

Rani, N., Sharma, A., & Gupta, A. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7521-7525. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

IRE Journals. (2025, August 19). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Retrieved from [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

Shahani, T., Ali, S. A., & Siddiqui, H. L. (2011). 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1937. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 899899-13-9|this compound|BLDpharm [bldpharm.com]

- 3. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. irejournals.com [irejournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes and provide expert insights to help you achieve a successful synthesis.

I. Overview of the Primary Synthetic Route

The most common and direct route to this compound involves the cyclocondensation reaction between 2,2,2-trifluoroethylhydrazine and a suitable 1,3-dielectrophilic synthon, typically a derivative of malononitrile. A widely used and commercially available synthon is (ethoxymethylene)malononitrile.

The overall reaction is depicted below:

Caption: General synthetic scheme for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1: A slow or incomplete reaction is a common issue and can often be attributed to the reduced nucleophilicity of the hydrazine or suboptimal reaction conditions.

-

Causality: The electron-withdrawing trifluoroethyl group on the hydrazine reduces the nucleophilicity of the nitrogen atoms compared to unsubstituted hydrazine. This can slow down the initial addition to the electrophilic carbon of the malononitrile derivative.

-

Troubleshooting Strategies:

| Strategy | Rationale | Experimental Protocol |

| Increase Reaction Temperature | Provides the necessary activation energy to overcome the higher energy barrier of the reaction. | Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |

| Use a High-Boiling Point Solvent | Allows for higher reaction temperatures to be safely achieved. | Solvents like ethanol, isopropanol, or even microwave irradiation can be effective. Microwave synthesis has been shown to significantly reduce reaction times for pyrazole synthesis.[1] |

| Catalysis | An acid catalyst can activate the electrophile, while a base can deprotonate the hydrazine, increasing its nucleophilicity. | Add a catalytic amount of a mild acid (e.g., acetic acid) or a non-nucleophilic base (e.g., triethylamine) to the reaction mixture. |

Q2: I am observing the formation of two major products. What are they, and how can I improve the regioselectivity?

A2: The formation of two isomeric products is a classic challenge in pyrazole synthesis when using a monosubstituted hydrazine and an unsymmetrical 1,3-dielectrophile. The two possible regioisomers are the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted pyrazole.

-

Causality: The cyclization can proceed via the attack of either nitrogen atom of the hydrazine onto the nitrile group. The regioselectivity is influenced by the electronic and steric environment of the reaction.

-

Troubleshooting Strategies:

| Strategy | Rationale | Experimental Protocol |

| Solvent Selection | The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in pyrazole formation.[2] | Conduct the reaction in 2,2,2-trifluoroethanol (TFE). The fluorinated solvent can influence the transition state energies, favoring the formation of one regioisomer over the other. |

| pH Control | The protonation state of the hydrazine and the reaction intermediates can influence the cyclization pathway. | Carefully control the pH of the reaction mixture. An acidic medium might favor the formation of one isomer, while a basic medium might favor the other. |

| Stepwise Synthesis | A stepwise approach can sometimes provide better control over regioselectivity. | Isolate the intermediate hydrazone before proceeding with the cyclization under different conditions. |

digraph "Regioselectivity" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];"Hydrazine_Intermediate" [label="Hydrazine Intermediate"]; "Desired_Product" [label="1,5-Disubstituted Pyrazole\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Undesired_Product" [label="1,3-Disubstituted Pyrazole\n(Undesired)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydrazine_Intermediate" -> "Desired_Product" [label="Pathway A"]; "Hydrazine_Intermediate" -> "Undesired_Product" [label="Pathway B"];

}

Caption: Regioselectivity in pyrazole synthesis.

Q3: My reaction is producing a significant amount of a dark, tarry side product. What is causing this, and how can I prevent it?

A3: The formation of dark, polymeric, or tarry side products often indicates decomposition of starting materials or intermediates, or competing side reactions.

-

Causality: (Ethoxymethylene)malononitrile is highly reactive and can undergo self-polymerization, especially under harsh basic conditions or at elevated temperatures. Hydrazine derivatives can also be unstable.

-

Troubleshooting Strategies:

| Strategy | Rationale | Experimental Protocol |

| Control Reagent Addition | Adding the hydrazine slowly to the solution of the malononitrile derivative can minimize the concentration of the reactive intermediate and reduce side reactions. | Add the 2,2,2-trifluoroethylhydrazine dropwise to a solution of (ethoxymethylene)malononitrile at a controlled temperature. |

| Lower Reaction Temperature | Reduces the rate of decomposition and polymerization reactions. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |

| Inert Atmosphere | Prevents oxidation of the starting materials and intermediates. | Conduct the reaction under an inert atmosphere of nitrogen or argon. |

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: The purification of fluorinated and amino-substituted pyrazoles can be challenging due to their polarity and potential for interaction with silica gel.

-

Causality: The basicity of the pyrazole nitrogen and the primary amine can lead to tailing and poor separation on standard silica gel chromatography. The fluorine atoms can also alter the compound's polarity in non-intuitive ways.

-

Troubleshooting Strategies:

| Strategy | Rationale | Experimental Protocol |

| Recrystallization | A simple and effective method for purifying solid products. | Try recrystallization from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[3] |

| Acid-Base Extraction | Utilizes the basicity of the product to separate it from neutral impurities. | Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its salt. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the purified product back into an organic solvent. |

| Modified Column Chromatography | Deactivating the silica gel can improve the separation of basic compounds. | Prepare a slurry of silica gel with the eluent and add a small amount of triethylamine (e.g., 1%) to neutralize the acidic sites on the silica.[3] Alternatively, use neutral alumina as the stationary phase. |

| Salt Formation and Crystallization | Formation of a salt can facilitate purification by crystallization. | Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized.[4] |

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL per gram of malononitrile).

-

Reagent Addition: Slowly add 2,2,2-trifluoroethylhydrazine (1.0-1.2 eq) to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using one of the methods described in Q4 .

IV. References

-

RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Gonçalves, C. F. B., Basso, A. O., & Bortoluzzi, A. J. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData, 1(1), x150001. [Link]

-

Minakata, S., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

-

Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from

-

Baran, P. S. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 1-12. [Link]

-

O'Reilly, M. C., & Moody, C. J. (2022). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS 899899-13-9). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable fluorinated building block. The unique combination of a basic amino group, a highly polar trifluoroethyl moiety, and a heterocyclic pyrazole core presents specific purification hurdles that require carefully considered strategies.[1][2][3]

This guide provides in-depth, field-tested solutions in a troubleshooting and FAQ format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Purification Strategy Decision Workflow

Before diving into specific troubleshooting, it's crucial to select an appropriate primary purification strategy. The choice depends on the nature and quantity of impurities identified in your crude material. This workflow provides a logical decision-making process.

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Question 1: My compound is streaking badly on silica gel TLC plates and I'm getting poor separation during column chromatography. What's happening and how can I fix it?

Answer:

Causality: This is a classic issue for nitrogen-containing heterocycles.[4] The primary amine (-NH2) group on the pyrazole ring is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, binding leads to significant tailing (streaking) on TLC and poor recovery and separation from a column.

Solutions:

-

Base-Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile tertiary amine, like triethylamine (Et3N), or ammonium hydroxide to the eluent.[4][5]

-

Expert Insight: A 0.5-2% concentration of Et3N in your eluent is typically sufficient. The amine competes with your product for the acidic sites, allowing your compound to travel through the column more cleanly.

-

-

Use of Highly Polar Eluents: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be effective. A more polar mobile phase is required to elute the compound.

-

Recommended System: A gradient of methanol (MeOH) in dichloromethane (DCM) is an excellent starting point. For instance, begin with 100% DCM and gradually increase to 5-10% MeOH/DCM.[6]

-

-

Switch to a Neutral Stationary Phase: If streaking persists, consider using a different stationary phase altogether. Neutral alumina is a good alternative to silica gel for basic compounds as it lacks the strong acidic character.

Protocol: Base-Deactivated Silica Gel Flash Chromatography

-

Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexane or 5% Ethyl Acetate/Hexane). Add triethylamine to the slurry to a final concentration of 1% v/v.

-

Column Packing: Wet-pack the column with the base-treated silica slurry. Do not let the column run dry.

-

Eluent Preparation: Prepare your mobile phase solvents and add triethylamine to each to the same final concentration (1% v/v). This ensures the column remains deactivated throughout the run.

-

Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Gently place the dried, impregnated silica onto the top of the column bed.

-

Elution: Run the column using a gradient elution, for example, from 20% ethyl acetate/hexane to 80% ethyl acetate/hexane (with 1% Et3N in all solvents). Collect fractions and monitor by TLC.

Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" or my recovery is extremely low. What should I do?

Answer:

Causality: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than forming crystals. This often happens when the compound's melting point is below the boiling point of the solvent or when it is excessively soluble. Low recovery indicates that your compound remains too soluble in the solvent even at low temperatures.

Solutions:

-

Employ a Binary Solvent System: This is the most powerful technique for recrystallizing challenging compounds. You need a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[7]

-

Controlled Cooling: Rapid cooling encourages oiling out and traps impurities. Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation.

-

Seeding: If you have a small amount of pure material, adding a "seed crystal" to the cooling solution can initiate crystallization at the desired point.

Protocol: Binary Solvent Recrystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

-

Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).

-

Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. You should see crystals begin to form.

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.

| Solvent System | "Good" Solvent | "Anti-Solvent" | Target Impurities Removed |

| Ethyl Acetate / Hexane | Ethyl Acetate | Hexane | Highly polar impurities |

| Ethanol / Water | Ethanol | Water | Non-polar impurities |

| DCM / Hexane | Dichloromethane | Hexane | Highly polar impurities |

Question 3: My NMR and LCMS show a persistent impurity with the same mass. How can I remove a potential regioisomer?

Answer: